molecular formula C5H11NO B3256088 (2S)-2-aminopent-4-en-1-ol CAS No. 263870-93-5

(2S)-2-aminopent-4-en-1-ol

Cat. No.: B3256088
CAS No.: 263870-93-5
M. Wt: 101.15 g/mol
InChI Key: WCZXECFPTUZDMM-YFKPBYRVSA-N
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Description

(2S)-2-Aminopent-4-en-1-ol is a chiral amino alcohol with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol . Its structure features a primary amine group at the second carbon and a hydroxyl group at the first carbon of a pent-4-en-1-ol backbone, with stereochemical specificity at the second carbon (S-configuration). The compound’s monoisotopic mass is 101.084064 Da, and it is identified by ChemSpider ID 9369368 and CAS number 263870-93-5 .

Its hydrochloride salt (2-aminopent-4-en-1-ol hydrochloride) is also documented, with a purity of 97% and CAS 1821832-73-8 .

Properties

IUPAC Name

(2S)-2-aminopent-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4,6H2/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZXECFPTUZDMM-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminopent-4-en-1-ol can be achieved through several methods. One common approach involves the reduction of a corresponding nitro compound or the reductive amination of a suitable aldehyde or ketone. The reaction conditions typically include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of (2S)-2-aminopent-4-en-1-ol may involve the use of biocatalysts or engineered microorganisms to enhance yield and selectivity. For example, engineered strains of Saccharomyces cerevisiae or Escherichia coli can be employed to produce the compound through fermentation processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Acyl chlorides, alkyl halides.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-aminopent-4-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-aminopent-4-en-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic reactions that involve the transfer of functional groups. The molecular targets and pathways involved can vary widely, but typically include interactions with amino acids, nucleotides, and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

(R)-2-Aminopent-4-en-1-ol

  • Structural Differences : The R-enantiomer shares the same molecular formula but differs in stereochemistry at the second carbon.
  • Applications : The R-enantiomer is used in the synthesis of HIV-1 protease inhibitors. For example, it was employed to open aziridine intermediates, leading to compounds with enhanced binding affinity .
  • Reactivity : Enantiomeric differences likely influence substrate specificity in enzymatic reactions or receptor binding.

(2S)-2-Amino-4-methylpentan-1-ol (L-Leucinol)

  • Structural Differences: Molecular formula C₆H₁₅NO, with a branched 4-methyl group increasing hydrophobicity.
  • Properties: Higher molecular weight (117.19 g/mol) and altered lipophilicity compared to the linear (2S)-2-aminopent-4-en-1-ol.
  • Applications : Widely used in asymmetric synthesis and pharmaceutical intermediates due to its chiral centers .

(2S)-4-Aminobutan-2-ol

  • Structural Differences: Shorter carbon chain (C₄H₁₁NO) with hydroxyl and amine groups on adjacent carbons (positions 2 and 4).
  • Properties : Lower molecular weight (89.14 g/mol ) and liquid state at room temperature. Hazard profile includes skin corrosion/irritation (H314) .
  • Reactivity: The proximity of functional groups may facilitate intramolecular interactions, differing from the terminal hydroxyl group in (2S)-2-aminopent-4-en-1-ol.

2-(Aminomethyl)-2-methylpent-4-en-1-ol

  • Structural Differences: Branched structure (C₇H₁₅NO) with an aminomethyl group at C2 and a methyl group at C2.
  • Properties : Higher molecular weight (129.20 g/mol ) and predicted collision cross-section (CCS) of 129.3 Ų for [M+H]+ adducts, suggesting distinct conformational behavior .
  • Applications: No documented applications, but steric hindrance from branching may reduce reactivity compared to linear analogs.

2-Aminopent-4-en-1-ol Hydrochloride

  • Structural Differences : Salt form of the parent compound, enhancing solubility and stability.
  • Properties : Purity of 97% with CAS 1821832-73-8 , making it more suitable for controlled synthetic applications than the free base .

Research Findings and Implications

  • Stereochemical Impact: The S- and R-enantiomers of 2-aminopent-4-en-1-ol exhibit divergent biological activities, as seen in the R-enantiomer’s role in HIV-1 protease inhibitors .
  • Functional Group Positioning: Terminal hydroxyl groups (as in the target compound) may enhance solubility compared to internal hydroxyls (e.g., (2S)-4-aminobutan-2-ol) .
  • Commercial Viability : While the free base is discontinued, its hydrochloride salt remains accessible, highlighting the importance of derivative forms in synthesis .

Biological Activity

Overview

(2S)-2-aminopent-4-en-1-ol, an organic compound with the molecular formula C5_5H11_{11}NO, is characterized by its chiral structure, featuring both an amino group (-NH2_2) and a hydroxyl group (-OH) attached to a pentene chain. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique functional groups and potential biological activities.

The compound undergoes several significant chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction : It can be reduced to yield saturated amines or alcohols.
  • Substitution : The amino group is capable of participating in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common reagents for these reactions include potassium permanganate (KMnO4_4) for oxidation and lithium aluminum hydride (LiAlH4_4) for reduction.

The biological activity of (2S)-2-aminopent-4-en-1-ol primarily revolves around its role as a substrate in enzymatic reactions. It may interact with various biomolecules, including amino acids and nucleotides, influencing metabolic pathways. Its mechanism of action can vary based on the specific biological context in which it is applied.

Potential Applications

  • Neurotransmission : Preliminary studies suggest that (2S)-2-aminopent-4-en-1-ol may interact with glycine receptors in the central nervous system. Glycine receptors are ligand-gated chloride channels that play a crucial role in regulating neuronal excitability. This interaction could position the compound as a potential modulator in neurotransmission.
  • Antimicrobial Properties : Some research indicates that (2S)-2-aminopent-4-en-1-ol may exhibit antimicrobial activity. This property could be explored further for developing new antimicrobial agents.
  • Synthesis of Bioactive Compounds : The compound serves as a building block in synthesizing more complex molecules, including potential pharmaceuticals. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, which is valuable in drug development .

Study on Antituberculosis Activity

A study aimed at synthesizing novel ethambutol analogues included (2S)-2-aminopent-4-en-1-ol as a key intermediate. The research evaluated the compound's effectiveness against tuberculosis, demonstrating that modifications of its structure could enhance biological activity against Mycobacterium tuberculosis .

Neurotransmitter Interaction

Research focusing on the interaction of (2S)-2-aminopent-4-en-1-ol with glycine receptors revealed its potential as a positive allosteric modulator. This study highlighted the compound's ability to enhance receptor activity, suggesting therapeutic implications for conditions related to glycine receptor dysfunctions.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Biological Activity
(2S)-2-Aminopent-4-en-1-olChiral, contains -NH₂ and -OH groupsPotential glycine receptor modulator
(R)-2-Aminopent-4-en-1-olEnantiomer of (S) formDifferent biological activity due to stereochemistry
2-AminopentanolLacks double bondSimpler structure without unsaturation
2-Amino-4-pentenoic acidContains carboxylic acid group instead of alcoholDifferent functional group affecting reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
(2S)-2-aminopent-4-en-1-ol

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